REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[C:11]([CH2:14][S:15][C:16](=S)[S:17]CC(O)=O)(O)=[O:12].[OH-].[Na+]>>[O:12]=[C:11]1[CH2:14][S:15][C:16](=[S:17])[N:1]1[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6] |f:2.3|
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CSC(SCC(=O)O)=S
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Name
|
|
Quantity
|
44.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The precipitated solid was filtered
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Type
|
WASH
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Details
|
washed successively with 3N aqueous HCl (3×20 mL), water (3×20 mL), ethanol (2×20 mL)
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Type
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CUSTOM
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Details
|
dried in vacuum oven at 60° C. for 2 h
|
Duration
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2 h
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Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(SC1)=S)C=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |